6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
The compound “6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a chemical compound that is likely to be a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, derivatives were obtained by refluxing in POCl3. The resulting compounds were then reacted with piperazine in CHCl3 solvent in the presence of base K2CO3 .Scientific Research Applications
Anti-Inflammatory and Analgesic Activity
Research into pyrimidine derivatives, including compounds structurally similar to "6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one," has demonstrated promising anti-inflammatory and analgesic activities. The synthesis of new visnagen and khellin furochromone pyrimidine derivatives showed that some compounds exhibited significant analgesic and anti-inflammatory effects, highlighting the potential of such derivatives in the development of new therapeutic agents (Abu‐Hashem & Youssef, 2011).
Pharmacokinetics and Disposition
The thiouracil derivative PF-06282999, which shares the core pyrimidine structure, has been studied for its pharmacokinetics and disposition across animals and humans. It acts as an irreversible inactivator of myeloperoxidase enzyme, suggesting its potential use in treating cardiovascular diseases. This research provides valuable insight into the physicochemical properties that favor elimination via nonmetabolic routes, offering a basis for predicting human pharmacokinetics and elimination mechanisms (Dong et al., 2016).
Corrosion Inhibition
Pyrimidine derivatives, including thiopyrimidine derivatives, have been explored as corrosion inhibitors for metals in acidic environments. A study on the corrosion inhibition properties of thiopyrimidines derivatives on mild steel in hydrochloric acid showed these compounds could effectively inhibit corrosion, with certain derivatives exhibiting up to 97% efficiency. This indicates the potential application of such compounds in industrial settings to protect metals from corrosion (Singh, Singh, & Quraishi, 2016).
Antitumor Activity
The development and evaluation of antitumor activity of new pyrimidine derivatives, including thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, have shown that many of these compounds exhibit potent anticancer activity against various human cancer cell lines. This suggests that compounds with the pyrimidine core structure could serve as a basis for developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The primary target of 6-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is Myeloperoxidase (MPO), a heme peroxidase that catalyzes the production of hypochlorous acid . MPO plays a causal role in various autoimmune and inflammatory disorders, including vasculitis, cardiovascular diseases, and Parkinson’s disease .
Mode of Action
The compound interacts with MPO in a time-dependent manner through a covalent, irreversible mechanism . This interaction is dependent upon MPO catalysis, consistent with mechanism-based inactivation .
Biochemical Pathways
The compound inhibits MPO activity, thereby reducing the production of hypochlorous acid . This affects the biochemical pathways involved in autoimmune and inflammatory responses, potentially alleviating the symptoms of related disorders .
Pharmacokinetics
The compound exhibits low partition ratios and high selectivity for MPO over thyroid peroxidase and cytochrome P450 isoforms . It also demonstrates inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood . The compound, when orally administered to lipopolysaccharide-treated cynomolgus monkeys, showed robust inhibition of plasma MPO activity .
Result of Action
The inhibition of MPO activity by the compound can lead to a decrease in the production of hypochlorous acid, potentially reducing inflammation and mitigating the symptoms of autoimmune disorders .
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-9-3-2-6(12)4-7(9)8-5-10(15)14-11(17)13-8/h2-5H,1H3,(H2,13,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBANGUIBKLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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